Calcium 4-methyl-2-oxopentanoate dihydrate
Description
Contextualization within Alpha-Keto Acid Chemistry
Alpha-keto acids, or 2-oxoacids, are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid group. wikipedia.org This unique structure makes them highly versatile molecules in biochemical reactions. mdpi.com They are central intermediates in the metabolism of amino acids and carbohydrates. fiveable.me For instance, the deamination of an amino acid, which involves the removal of its amino group, results in the formation of a corresponding alpha-keto acid. wikipedia.orgfiveable.me
These keto acids can then be utilized in several ways: they can be re-aminated to form new amino acids or be further oxidized in metabolic pathways like the citric acid cycle to generate energy in the form of ATP. fiveable.me The chemical reactivity of alpha-keto acids, including their participation in esterification and nucleophilic addition, allows for their use in the synthesis of a wide array of valuable compounds. mdpi.com
Historical Perspectives in Biochemical Research
The academic interest in the anionic component of the compound, α-ketoisocaproate, emerged from investigations into branched-chain amino acid (BCAA) metabolism during the mid-20th century. Early research primarily focused on its role in nitrogen-sparing therapies. Specifically, it was studied as a leucine (B10760876) analog in the context of chronic kidney disease to help reduce the accumulation of urea.
The metabolic pathway of leucine degradation, where α-ketoisocaproate is a key intermediate, has been a subject of extensive study. wikipedia.org Leucine is first converted to α-ketoisocaproate through a transamination reaction. wikipedia.org Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisocaproate. Disruptions in this pathway are linked to metabolic disorders, a prominent example being maple syrup urine disease, which is caused by a deficiency in the BCKDH complex and leads to the buildup of branched-chain α-keto acids. nih.gov
Contemporary Significance as a Research Compound
In modern research, Calcium 4-methyl-2-oxopentanoate (B1228126) dihydrate continues to be a valuable tool for exploring metabolic processes. Its use allows scientists to delve into the intricacies of metabolic pathways, including those involving the calcium ion, which can provide insights into various cellular functions.
Current research trajectories include its application in studies of metabolic disorders and conditions related to muscle wasting. The anionic component, α-ketoisocaproate, is known to be a metabolite of L-leucine and is involved in energy metabolism. medchemexpress.com It has been shown to act as a nutrient signal that can stimulate skeletal muscle protein synthesis. medchemexpress.com Furthermore, derivatives of α-ketoisocaproate have been investigated for their potential influence on physical performance, though results have been mixed. wikipedia.org
Table 2: Metabolic Context of α-Ketoisocaproate
| Metabolic Process | Role of α-Ketoisocaproate |
|---|---|
| Leucine Catabolism | Key intermediate formed from the transamination of leucine. wikipedia.org |
| Energy Production | Can be oxidized to produce acetyl-CoA, which enters the citric acid cycle. |
| Amino Acid Synthesis | Can be transaminated to form leucine. fiveable.me |
| Metabolic Signaling | Acts as a nutrient signal to stimulate protein synthesis in skeletal muscle. medchemexpress.com |
| Disease Research | Used in the study of metabolic disorders like maple syrup urine disease. nih.govmedchemexpress.com |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
Properties
CAS No. |
352538-33-1 |
|---|---|
Molecular Formula |
C12H22CaO8 |
Molecular Weight |
334.38 g/mol |
IUPAC Name |
calcium;4-methyl-2-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2 |
InChI Key |
ZDWTWIPSCCEWEZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemo Enzymatic Transformations
Optimized Laboratory Synthesis Protocols
In a laboratory setting, the synthesis of Calcium 4-methyl-2-oxopentanoate (B1228126) dihydrate is most effectively achieved through direct neutralization reactions. This method is favored for its simplicity and efficiency.
The most common and direct pathway to synthesizing Calcium 4-methyl-2-oxopentanoate involves the acid-base neutralization of 4-methyl-2-oxopentanoic acid, which is the α-keto analog of the amino acid leucine (B10760876). This reaction is typically performed in an aqueous medium. The process begins with the dissolution of 4-methyl-2-oxopentanoic acid in purified water, to which a slurry or solution of a suitable calcium precursor is gradually added. Commonly used calcium precursors include calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃). The reaction results in the formation of the calcium salt, which often crystallizes as a hydrate (B1144303).
A patented process outlines a general method for preparing calcium salts of α-ketocarboxylic acids that yields high-purity solids, often minimizing the need for extensive further purification. This can involve reacting the α-ketocarboxylic acid with an amine to form a salt that is soluble in the reaction medium.
| Reactant 1 | Reactant 2 | Solvent | Product |
| 4-Methyl-2-oxopentanoic acid | Calcium Hydroxide or Calcium Carbonate | Aqueous medium (e.g., purified water) | Calcium 4-methyl-2-oxopentanoate dihydrate |
This table outlines the primary reactants and the resulting product in the neutralization synthesis.
To ensure high purity and optimize the yield of this compound, careful control of several reaction parameters is crucial. The pH of the reaction mixture is a critical factor, generally maintained between 8 and 9 to facilitate the precipitation of the calcium salt. Temperature is another key parameter, typically kept within a mild range of 20-30°C to prevent the potential degradation of the keto acid. The reaction is usually conducted with stirring for a period of 1 to 3 hours to ensure completion.
| Parameter | Controlled Range/Value | Purpose |
| pH | ~8-9 | Facilitate precipitation of the calcium salt. |
| Temperature | 20-30°C | Prevent degradation of the keto acid. |
| Reaction Time | 1-3 hours with stirring | Ensure complete reaction. |
This interactive table details the key reaction parameters and their roles in optimizing the synthesis.
Industrial-Scale Production Considerations
The transition from laboratory-scale synthesis to industrial production of this compound introduces challenges related to scalability, process efficiency, and cost-effectiveness. The simplicity and scalability of the neutralization reaction make it an advantageous method for larger-scale manufacturing.
Process intensification in the production of this compound aims to improve efficiency, reduce waste, and lower costs. Strategies may include the use of continuous flow reactors instead of batch reactors to enhance heat and mass transfer, leading to better control over reaction parameters and more consistent product quality. Optimizing reactant concentrations and addition rates is also critical in a scaled-up process to manage the exothermic nature of the neutralization reaction and to control particle size and crystal morphology.
Achieving the high purity required for pharmaceutical and other specialty applications necessitates effective post-synthesis purification. The primary technique for purifying the crude product is recrystallization. This process typically involves dissolving the crude Calcium 4-methyl-2-oxopentanoate in a primary solvent, such as purified water, followed by the addition of an organic solvent like ethanol (B145695) to induce crystallization. This mixed-solvent system helps in selectively precipitating the desired compound while leaving impurities in the solution.
Following recrystallization, filtration is employed to separate the purified crystals from the mother liquor. The filtered crystals are then washed, often with a solvent in which the product is sparingly soluble, to remove any remaining impurities, and subsequently dried to obtain the final, high-purity product.
Crystalline Form Control and Polymorphism Studies
The crystalline form of an active pharmaceutical ingredient can significantly impact its physical and chemical properties. Calcium 4-methyl-2-oxopentanoate is known to crystallize as a hydrate, specifically a dihydrate. The molecular formula for the dihydrate form is (C₆H₉O₃)₂·Ca·2(H₂O).
There is limited specific information in the public domain regarding extensive polymorphism studies for this compound. However, controlling the crystalline form is a critical aspect of pharmaceutical manufacturing. Factors during crystallization, such as solvent system, temperature, cooling rate, and the presence of any impurities, can influence which polymorphic form is produced. The characterization of different crystalline forms would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). One supplier has noted that the product was previously labeled as a hydrate form, sharing the same CAS number as the anhydrous form, highlighting the importance of precise characterization.
Preparation of this compound Crystals
The primary method for synthesizing this compound involves a direct acid-base neutralization reaction. This process utilizes 4-methyl-2-oxovaleric acid, which is the alpha-keto analog of the amino acid leucine, and a suitable calcium source.
The reaction is typically conducted in an aqueous solution. A slurry or solution of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) is gradually added to the dissolved 4-methyl-2-oxovaleric acid. Precise control of the reaction conditions is critical to ensure high yield and purity. The pH is carefully maintained in a mild alkaline range, generally between 8 and 9, to facilitate the precipitation of the calcium salt. The temperature is kept moderate, typically between 20-30°C, to prevent the degradation of the thermally sensitive keto acid. The resulting product, the calcium salt, crystallizes from the solution as a dihydrate.
Following the initial synthesis, purification is essential to achieve research-grade material. The main purification technique is recrystallization. The crude product is first filtered to remove any insoluble impurities. It is then dissolved in a primary solvent, such as purified water, followed by the addition of an organic solvent like ethanol, which acts as an anti-solvent to induce crystallization. The purified crystals are then isolated by filtration and subjected to a controlled drying process to remove residual solvents while carefully preserving the water of hydration within the crystal structure. The final product is a white to almost white crystalline powder with a purity often exceeding 98.0%.
Table 1: Synthesis and Purification Parameters
| Parameter | Condition | Rationale | Source(s) |
|---|---|---|---|
| Reactants | 4-methyl-2-oxovaleric acid, Calcium Hydroxide or Calcium Carbonate | Acid-base neutralization | |
| Solvent | Aqueous medium | Facilitates reaction and dissolution | |
| pH | 8 - 9 | Promotes precipitation of the calcium salt | |
| Temperature | 20 - 30°C | Prevents degradation of the keto acid | |
| Purification | Recrystallization from water/ethanol | Removes impurities and enhances purity |
| Drying | Controlled conditions | Removes solvents, preserves hydrate form | |
Investigation of Crystallization Conditions and Crystal Habit
The crystallization of this compound is a critical step that determines the physical properties of the final product, such as its purity, particle size, and flowability. The crystal habit, or the characteristic external shape of the crystals, is influenced by various factors during the crystallization process.
The most common technique for crystallization is the use of a mixed-solvent system. By dissolving the crude salt in a solvent in which it is readily soluble (e.g., water) and then introducing an anti-solvent in which it is less soluble (e.g., ethanol), a state of supersaturation is achieved, leading to the formation of crystals. The ratio of the primary solvent to the anti-solvent is a key parameter that must be optimized to control the crystallization rate and, consequently, the crystal size and morphology.
After crystallization, the purified crystals are separated from the mother liquor, typically through vacuum filtration. The final step is a carefully controlled drying phase to remove residual solvents without damaging the crystalline structure or removing the two water molecules of hydration. The resulting product is consistently a white or nearly white crystalline powder.
Table 2: Factors Influencing Crystallization
| Factor | Influence on Crystal Habit | Source(s) |
|---|---|---|
| Solvent System | The choice of solvents (e.g., water-ethanol) and their ratio affects solubility and supersaturation, thereby influencing crystal size and purity. | |
| Rate of Cooling/Anti-solvent Addition | A slower rate generally promotes the growth of larger, more well-defined crystals. | |
| Agitation | Stirring affects the nucleation rate and prevents the formation of large agglomerates, leading to a more uniform particle size distribution. |
| Drying Conditions | Temperature and humidity must be controlled to remove organic solvents while retaining the structural water of hydration. | |
Chemical Transformations and Derivative Synthesis
Alpha-keto acids, including 4-methyl-2-oxopentanoate, are structurally characterized by a ketone group adjacent to a carboxylic acid group. tuscany-diet.net This arrangement allows them to participate in a variety of chemical reactions, making them valuable precursors for the synthesis of other important compounds. mdpi.com
Oxidative Pathways and Carboxylic Acid Formation
The oxidation of α-keto acids is a fundamental transformation. In biological systems, branched-chain α-keto acids undergo oxidative decarboxylation, a process catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.gov This multi-enzyme complex converts the α-keto acid into an acyl-CoA derivative, which is one carbon shorter, and generates NADH. nih.govnih.gov This reaction is a key step in the catabolism of branched-chain amino acids. nih.gov
In synthetic organic chemistry, various methods exist for the oxidation of α-keto acids and related compounds. While α-keto acids themselves can be labile and prone to decarboxylation under harsh oxidative conditions, specific reagents have been developed for controlled transformations. organic-chemistry.org For instance, alkenes can be oxidized to form α-keto acids using reagents like tert-butyl hydroperoxide (TBHP) catalyzed by an iron nanocomposite. organic-chemistry.org Another approach involves the oxidation of α-hydroxy acids to α-keto acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org These methods provide pathways to synthesize α-keto acids, which can then undergo further reactions. The oxidative decarboxylation pathway remains a key transformation, effectively converting the α-keto acid to a carboxylic acid with the loss of one carbon atom as carbon dioxide. nih.gov
Reductive Modifications of the Keto Group
The keto group of α-keto acids is susceptible to reduction. A significant transformation is reductive amination, which converts the α-keto acid into the corresponding α-amino acid. google.com This reaction can be achieved using various methods, including catalytic hydrogenation. Transition metal catalysts, such as those based on ruthenium or rhodium, are often employed in the presence of an ammonia (B1221849) source and a hydrogen donor (e.g., molecular hydrogen, isopropanol, or formic acid). google.com This process is a cornerstone for the synthesis of both natural and unnatural amino acids. google.comresearchgate.net
Enzymatic reductions also play a crucial role. Dehydrogenase enzymes, such as lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase, can catalyze the reduction of the keto group to a hydroxyl group, yielding an α-hydroxy acid, using NADH as the reducing agent. nih.gov
Table 3: Reductive Transformation Methods
| Method | Reagents/Catalyst | Product | Source(s) |
|---|---|---|---|
| Catalytic Reductive Amination | Transition metal catalyst (e.g., Ru, Rh), NH₃, H₂ (or other H-donor) | α-Amino acid | google.com |
| Enzymatic Reductive Amination | Amino acid dehydrogenases, NH₃, NAD(P)H | α-Amino acid | researchgate.net |
| Enzymatic Reduction | Dehydrogenases (e.g., MDH, LDH), NADH | α-Hydroxy acid | nih.gov |
Nucleophilic Substitution Reactions for Functionalization
The reactivity of α-keto acids allows for functionalization through reactions involving nucleophiles. The term "nucleophilic substitution" in this context primarily refers to two key reaction types: nucleophilic addition to the carbonyl carbon and substitution at the α-carbon via an enolate intermediate. libretexts.orgncert.nic.in
Aldehydes and ketones readily undergo nucleophilic addition at the electrophilic carbonyl carbon. ncert.nic.in For α-keto acids, this reactivity is retained. Nucleophiles such as cyanide ions (from HCN) can add to the keto group to form cyanohydrins. ncert.nic.in Similarly, ammonia and its derivatives (H₂N-Z) can add to the carbonyl, often followed by dehydration, to form imines or related products. ncert.nic.in
Reactions at the α-carbon are also possible due to the acidity of the α-hydrogens, which are positioned between two electron-withdrawing groups (the ketone and the carboxylate). ncert.nic.in Deprotonation by a base generates a nucleophilic enolate ion. This enolate can then react with various electrophiles in an α-substitution reaction. libretexts.org A classic example is the haloform reaction, where an enolate reacts with a halogen (e.g., Br₂, Cl₂) to produce an α-halogenated carbonyl compound. libretexts.org
Emerging Electrochemical Synthesis Routes for Alpha-Keto Acid Precursors
In recent years, electrochemical methods have gained prominence as a sustainable and environmentally friendly approach to organic synthesis. mdpi.com These routes offer advantages such as operational simplicity and the use of electricity as a "clean" reagent. mdpi.comrsc.org
For the synthesis of α-keto acid precursors, anodic oxidation has emerged as a promising technique. For example, aryl methyl ketones can be directly converted to α-keto acid methyl esters through anodic oxidation in methanol. mdpi.com The use of additives like potassium iodide can enhance the stability and efficiency of the reaction system. mdpi.com
Furthermore, electrochemistry provides novel pathways for transforming α-keto acids into valuable products. The electrochemical reductive amination of α-keto acids to produce amino acids has been demonstrated with high efficiency. rsc.orgrsc.orgnih.gov This process often uses earth-abundant catalysts like titanium dioxide or nanostructured gold electrodes and a nitrogen source such as hydroxylamine (B1172632) (NH₂OH). rsc.orgnih.gov Researchers have achieved high Faradaic efficiencies (77-99%) for the synthesis of various amino acids from their corresponding α-keto acid precursors. rsc.org These electrochemical strategies represent a significant step towards greener and more atom-economical chemical manufacturing. mdpi.comrsc.org
Sophisticated Analytical Characterization and Structural Elucidation
Advanced Chromatographic Purity Assessment
The purity of Calcium 4-methyl-2-oxopentanoate (B1228126) dihydrate is a critical parameter, and High-Performance Liquid Chromatography (HPLC) stands as a primary tool for its quantitative determination.
A robust HPLC method for the analysis of Calcium 4-methyl-2-oxopentanoate dihydrate is essential for ensuring the absence of impurities and degradation products. Methodologies developed for related alpha-keto acid calcium salts can be adapted for this purpose. researchgate.netsielc.comfoodb.ca A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A suitable HPLC system would be equipped with a C8 or C18 column, a UV detector, and a gradient elution system. researchgate.netmdpi.com The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile. sielc.commdpi.com The pH of the aqueous phase is a critical parameter and is typically maintained in the acidic range (pH 2.0-4.0) to ensure the analyte is in a single protonation state. sielc.com Detection is commonly performed at a wavelength of approximately 210 nm, which corresponds to the absorbance of the alpha-keto acid chromophore. sielc.comnih.gov
The method is validated for linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. researchgate.netmdpi.com Purity levels for research-grade material are often expected to be ≥98.0%. sigmaaldrich.com
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C8 or C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 5 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 210-220 nm |
| Temperature | 30 °C |
Spectroscopic Delineation of Molecular Structure
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, providing detailed information about the connectivity of atoms and the nature of functional groups.
NMR spectroscopy is a powerful, non-destructive technique used to map the carbon and proton frameworks of a molecule. While specific spectral data for the dihydrate salt is not widely published, the expected chemical shifts can be predicted based on the structure of the 4-methyl-2-oxopentanoate anion and data from the free acid. foodb.canih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the 4-methyl-2-oxopentanoate moiety. The methyl protons of the isopropyl group would appear as a doublet, while the methine proton would be a multiplet. The methylene (B1212753) protons adjacent to the isopropyl group would likely appear as a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the carboxylate carbon, the ketone carbonyl carbon, and the aliphatic carbons of the isobutyl group. The presence of the calcium ion and water of hydration may cause slight shifts in the observed chemical shifts compared to the free acid.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (isopropyl) | ~0.9 (d) | ~22 |
| -CH- (isopropyl) | ~2.1 (m) | ~24 |
| -CH₂- | ~2.8 (d) | ~53 |
| C=O (ketone) | - | ~205 |
| COO⁻ (carboxylate) | - | ~165 |
FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is expected to exhibit characteristic absorption bands for the carboxylate and ketone functional groups, as well as for the water of hydration.
The presence of the carboxylate group would be confirmed by strong, broad absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The ketone carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The water of hydration will be evidenced by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (water of hydration) | Stretching, broad | 3500 - 3200 |
| C=O (ketone) | Stretching, strong, sharp | 1700 - 1725 |
| COO⁻ (carboxylate) | Asymmetric stretching, strong | 1610 - 1550 |
| COO⁻ (carboxylate) | Symmetric stretching, strong | 1420 - 1300 |
X-ray Crystallography and Solid-State Structural Analysis (Referencing approaches for related dihydrates like calcium levulinate dihydrate)
In the crystal structure of calcium levulinate dihydrate, the calcium ion is typically coordinated by oxygen atoms from both the carboxylate groups of the organic anions and the water molecules. cambridge.org This often results in a high coordination number for the calcium ion, commonly eight, forming a distorted square-antiprismatic or similar geometry. cambridge.org The carboxylate groups can act as bridging ligands, connecting adjacent calcium ions to form polymeric chains or more complex three-dimensional networks. cambridge.org The water molecules play a crucial role in stabilizing the crystal structure through coordination to the calcium ion and by participating in a network of hydrogen bonds with the carboxylate oxygen atoms. cambridge.org
It is highly probable that this compound would adopt a similar polymeric structure, with the calcium ions bridged by the carboxylate groups of the 4-methyl-2-oxopentanoate anions and the coordination sphere completed by water molecules. Powder X-ray Diffraction (PXRD) would be a valuable technique to characterize the crystalline nature of the bulk material and to identify the crystal system and unit cell parameters.
| Structural Feature | Expected Characteristic |
| Coordination around Ca²⁺ | Octa-coordinate, with oxygen atoms from carboxylate and water |
| Coordination Geometry | Distorted square-antiprismatic or similar |
| Ligand Binding | Carboxylate groups acting as bridging ligands |
| Overall Structure | Coordination polymer (e.g., chains or layers) |
| Role of Water | Coordination to Ca²⁺ and hydrogen bonding |
Intricate Biochemical Roles and Metabolic Interconnections
Central Role in Branched-Chain Amino Acid (BCAA) Metabolism
Calcium 4-methyl-2-oxopentanoate (B1228126) dihydrate is significant due to its anion, α-ketoisocaproate (KIC), which is a key metabolic intermediate in the breakdown of the essential branched-chain amino acid (BCAA), L-leucine. wikipedia.org The catabolism of BCAAs is a vital process for all mammals, and it begins with a common two-step pathway involving the enzymes branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.net
The catabolism of leucine (B10760876), an essential amino acid that must be obtained through diet, prominently features α-ketoisocaproate. wikipedia.orgnih.gov The initial and reversible step in leucine degradation is its transamination, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.govnih.gov In this reaction, the amino group from L-leucine is transferred to α-ketoglutarate, resulting in the formation of L-glutamate and α-ketoisocaproate. wikipedia.org This process occurs widely in the body, with significant activity in skeletal muscle. nih.govnih.gov
Because the transamination reaction is reversible, α-ketoisocaproate can also serve as a precursor for the synthesis (anabolism) of leucine, should the cellular environment require it. nih.govnih.gov This makes KIC a critical molecule for maintaining the balance of leucine levels in the body. The degradation of leucine in muscle tissue to form KIC also facilitates the synthesis of other amino acids, such as alanine (B10760859) and glutamate (B1630785). wikipedia.org
Following its formation, α-ketoisocaproate is transported to the mitochondria for the next step in the catabolic pathway. nih.gov This step is an irreversible oxidative decarboxylation catalyzed by the mitochondrial inner membrane enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDH). nih.govwikipedia.org This reaction is the rate-limiting and committed step in BCAA catabolism, converting α-ketoisocaproate into isovaleryl-CoA. nih.govnih.gov
The conversion to isovaleryl-CoA is the primary fate of α-ketoisocaproate in the liver. wikipedia.orgrupahealth.com From there, isovaleryl-CoA enters further metabolic pathways and can be used for the synthesis of acetyl-CoA and cholesterol. wikipedia.orgrupahealth.com The proper functioning of this conversion is critical; a deficiency in the BCKDH complex leads to the accumulation of branched-chain α-keto acids, including KIC, which is characteristic of the metabolic disorder Maple Syrup Urine Disease. wikipedia.orgcaymanchem.com
Table 1: Key Molecules in the Leucine Catabolism Pathway
| Molecule | Abbreviation | Role |
|---|---|---|
| Leucine | Leu | Essential branched-chain amino acid; starting substrate. wikipedia.org |
| α-Ketoglutarate | α-KG | Amino group acceptor in the initial transamination step. wikipedia.org |
| α-Ketoisocaproate | KIC | Keto acid produced from leucine; substrate for BCKDH. wikipedia.orgwikipedia.org |
| Glutamate | Glu | Amino acid produced alongside KIC. wikipedia.org |
Enzymatic Interactions and Reaction Dynamics
The metabolic transformations of α-ketoisocaproate are governed by specific enzymes that exhibit distinct substrate preferences and complex regulatory mechanisms. The two primary enzymes involved are the branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Branched-chain amino acid aminotransferases (BCATs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination of all three BCAAs (leucine, isoleucine, and valine) to their corresponding α-keto acids. wikipedia.orgnih.gov These enzymes show a preference for branched-chain hydrophobic amino acids as substrates. frontiersin.org
In mammals, two main isoforms of BCAT exist: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.govnih.gov BCAT1 is found predominantly in the nervous system, while BCAT2 is widely expressed in most tissues except the liver. nih.gov Both isoforms catalyze the conversion of leucine to α-ketoisocaproate, demonstrating their specificity for branched-chain substrates. nih.gov The reversible nature of the reaction means that BCATs can also efficiently use α-ketoisocaproate, α-ketoisovalerate (from valine), and α-keto-β-methylvalerate (from isoleucine) as substrates to synthesize their corresponding amino acids. nih.gov
The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a large, multi-subunit enzyme located in the inner mitochondrial membrane that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. wikipedia.org This complex is a critical control point in BCAA metabolism. nih.gov It acts on the α-keto acids derived from all three BCAAs, converting α-ketoisocaproate to isovaleryl-CoA, α-ketoisovalerate to isobutyryl-CoA, and α-keto-β-methylvalerate to α-methylbutyryl-CoA. nih.govwikipedia.org
The BCKDH complex consists of three catalytic components:
E1 (a heterotetramer of α and β subunits): A thiamine (B1217682) pyrophosphate-dependent decarboxylase that binds the α-keto acid and releases a carboxyl group as CO2. nih.govwikipedia.org
E2 (a transacylase): Transfers the resulting acyl group to coenzyme A (CoA). nih.govwikipedia.org
E3 (a dehydrogenase): A flavoprotein that re-oxidizes the lipoyl moiety of E2, transferring electrons to NAD+ to form NADH. nih.govwikipedia.org
The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. nih.gov A specific kinase (BDK) phosphorylates and inactivates the complex, while a phosphatase (BDP) dephosphorylates and activates it. nih.gov Notably, α-ketoisocaproate itself acts as an allosteric inhibitor of BDK. researchgate.netnih.gov This means that when levels of α-ketoisocaproate rise, it inhibits the kinase, leading to a more active, dephosphorylated BCKDH complex, thereby promoting its own breakdown and preventing its excessive accumulation. nih.gov
Table 2: Components of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex
| Component | Gene(s) | Cofactor(s) | Function |
|---|---|---|---|
| E1 (Decarboxylase) | BCKDHA, BCKDHB | Thiamine pyrophosphate (TPP) | Decarboxylates the α-keto acid. nih.govwikipedia.org |
| E2 (Transacylase) | DBT | Lipoate, Coenzyme A | Transfers the acyl group to CoA. nih.govwikipedia.org |
Cellular Bioenergetics and Regulatory Mechanisms
The metabolism of α-ketoisocaproate is intrinsically linked to cellular energy production and is subject to various regulatory influences. As a ketogenic compound, its breakdown ultimately provides substrates for the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. rupahealth.com
The isovaleryl-CoA produced from the BCKDH-mediated reaction is further metabolized to acetyl-CoA. wikipedia.org Acetyl-CoA can then enter the TCA cycle for complete oxidation to CO2, generating the reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation and ATP synthesis. nih.gov In the liver, acetyl-CoA derived from KIC can also be rapidly converted into ketone bodies, which are an important energy source for extrahepatic tissues during periods of fasting. nih.gov
Research on isolated pancreatic beta-cell mitochondria has shown that α-ketoisocaproate is not a direct substrate for ATP production on its own. nih.gov Its ability to stimulate ATP production requires its transamination with glutamate, which generates leucine and α-ketoglutarate. nih.gov Leucine, in turn, allosterically activates glutamate dehydrogenase, which produces more α-ketoglutarate, a key TCA cycle intermediate. nih.gov This suggests that the bioenergetic effect of KIC is partly mediated by its ability to augment TCA cycle intermediates. nih.gov
Modulation of Cellular Respiration in Specific Tissues (e.g., pancreatic islets)
Calcium 4-methyl-2-oxopentanoate dihydrate, through its active anion, serves as a significant fuel source and modulator of cellular respiration, particularly in specialized tissues like the pancreatic islets. nih.gov In rat pancreatic islets, 4-methyl-2-oxopentanoate has been shown to be taken up by the cells in a manner dependent on concentration and pH. nih.govnih.gov Once inside the cell, it markedly stimulates islet-cell respiration. nih.govnih.gov This stimulation is coupled to the catabolism of the compound, which involves its conversion into acetyl-CoA and acetoacetate (B1235776), thereby feeding into the Krebs cycle and driving the production of reducing equivalents for the electron transport chain. nih.gov The uptake of this keto acid leads to a decrease in the intracellular pH and an accumulation of labeled amino acids. nih.govnih.gov
Stimulation of Ketone Body Formation and Biosynthetic Activities
In addition to its impact on respiration, 4-methyl-2-oxopentanoate is a potent stimulator of both ketogenesis and general biosynthetic activities within pancreatic islets. nih.govnih.gov Research has demonstrated that the metabolism of 4-methyl-2-oxopentanoate leads to the formation of ketone bodies, specifically acetoacetate. nih.govnih.gov The carbon skeleton of the resulting acetoacetate is derived from the 4-methyl-2-oxopentanoate itself. nih.gov This process highlights its role as a ketogenic substrate. Furthermore, its metabolism supports various biosynthetic processes, evidenced by the incorporation of its carbon atoms into L-leucine, and to a lesser extent, into proteins and lipids within the islet cells. nih.govnih.gov
Impact on Intracellular Ion Homeostasis (e.g., Ca2+ oscillations in pancreatic islets)
Intracellular calcium (Ca²⁺) signaling is a fundamental mechanism governing a multitude of cellular processes, including insulin (B600854) secretion from pancreatic β-cells. mdpi.com The rhythmic oscillations of intracellular Ca²⁺ concentrations are critical for the pulsatile release of insulin. nih.gov While direct studies on this compound's role in initiating these oscillations are specific, the metabolic actions of its active anion, 4-methyl-2-oxopentanoate, are intrinsically linked to the cellular energy status (ATP levels) which, in turn, modulates the activity of ATP-sensitive potassium (KATP) channels. The closure of these channels leads to membrane depolarization and the influx of extracellular Ca²⁺, a key event in stimulus-secretion coupling. frontiersin.org Given that 4-methyl-2-oxopentanoate stimulates islet metabolism and ATP production, it consequently influences the Ca²⁺ dynamics essential for β-cell function. nih.gov Sustained metabolic stimulation can lead to elevated intracellular Ca²⁺, which has been implicated in β-cell dysfunction under conditions of metabolic stress. frontiersin.org
Metabolic Signaling and Cellular Stress Responses
Induction of Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. nih.gov An accumulation of unfolded proteins triggers a state known as ER stress. Research has shown that 4-methyl-2-oxopentanoic acid, the acid form of the active anion in this compound, can increase ER stress. medchemexpress.comglpbio.com This is evidenced by the increased phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and increased expression of the transcription factor CHOP, both of which are hallmark indicators of the unfolded protein response (UPR), a pathway activated during ER stress. medchemexpress.comnih.gov Persistent ER stress can ultimately lead to cellular dysfunction and apoptosis. nih.gov
Impairment of mTOR and Autophagy Signaling Pathways
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. nih.gov The autophagy pathway is a cellular recycling process that degrades damaged organelles and proteins to maintain cellular homeostasis. nih.gov These two pathways are intricately linked, with mTOR signaling acting as a primary inhibitor of autophagy. nih.gov Studies have revealed that 4-methyl-2-oxopentanoic acid can impair both mTOR and autophagy signaling pathways. medchemexpress.comglpbio.com This impairment can lead to insulin resistance and the accumulation of lipids in preadipocytes. medchemexpress.comglpbio.com The disruption of these critical signaling networks underscores the compound's potential to influence cellular health and disease states through complex metabolic signaling.
Research Findings on the Biochemical Effects of 4-methyl-2-oxopentanoate
| Biochemical Process | Effect of 4-methyl-2-oxopentanoate | Affected Tissues/Cells | Key Findings | References |
| Cellular Respiration | Stimulation | Pancreatic Islets | Markedly increases oxygen consumption. | nih.govnih.gov |
| Ketone Body Formation | Stimulation | Pancreatic Islets | Leads to the production of acetoacetate. | nih.govnih.gov |
| Biosynthetic Activity | Stimulation | Pancreatic Islets | Carbon incorporated into leucine, protein, and lipids. | nih.govnih.gov |
| Oxidative Phosphorylation | Dual effect (stimulation and uncoupling) | General | Catabolism is coupled to the process; high concentrations of the acid form can uncouple. | nih.govnih.govmedchemexpress.com |
| Endoplasmic Reticulum Stress | Induction | Preadipocytes | Increases markers of ER stress such as phosphorylated eIF2α and CHOP. | medchemexpress.comglpbio.com |
| mTOR Signaling | Impairment | Preadipocytes | Contributes to insulin resistance. | medchemexpress.comglpbio.com |
| Autophagy Signaling | Impairment | Preadipocytes | Leads to lipid accumulation. | medchemexpress.comglpbio.com |
Involvement in Oxidative Damage Mechanisms
Calcium 4-methyl-2-oxopentanoate, or more specifically its anion, α-ketoisocaproic acid (KIC), has been identified as a contributor to oxidative damage. medchemexpress.commedchemexpress.com Research indicates that an accumulation of 4-methyl-2-oxopentanoic acid can lead to the generation of reactive species (RS), a key component of oxidative stress. glpbio.com Studies conducted on hippocampal neurons demonstrated that exposure to 4-methyl-2-oxopentanoic acid resulted in an increase in RS production and a reduction in the cells' metabolic capability. glpbio.com
Further investigations in rat models have shown that administration of this compound increases markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS) and protein carbonyl content, in various brain regions including the hippocampus, striatum, and cerebral cortex. medchemexpress.com This elevation in oxidative markers suggests that the compound can disrupt the delicate balance between pro-oxidants and antioxidants in cerebral tissues, potentially leading to cognitive deficits. medchemexpress.commedchemexpress.com The mechanism appears to involve the impairment of mitochondrial function, as the compound has been shown to reduce the activities of mitochondrial complexes, which can lead to electron leakage and the formation of superoxide (B77818) radicals. glpbio.com
Influence on Alpha-Ketoglutarate (B1197944) Dehydrogenase Activity
The compound 4-methyl-2-oxopentanoic acid is a known inhibitor of alpha-ketoglutarate dehydrogenase (α-KGDH) activity. medchemexpress.commedchemexpress.com The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a critical enzyme in the Krebs cycle, responsible for the conversion of alpha-ketoglutarate to succinyl-CoA. By inhibiting this enzyme, 4-methyl-2-oxopentanoic acid can disrupt cellular energy metabolism. medchemexpress.com This inhibitory action is significant in the context of certain metabolic disorders where branched-chain alpha-keto acids accumulate. ebi.ac.uk
Studies using structural analogues have shed light on the potential consequences of this inhibition. For example, the inhibition of KGDHC in PC12 cells was shown to promote the release of cytochrome c from mitochondria and activate caspase-3, key events in the apoptotic cascade. nih.gov This suggests that by impeding this key mitochondrial enzyme, 4-methyl-2-oxopentanoic acid can trigger cell death pathways, a finding relevant to understanding the pathophysiology of neurodegenerative conditions associated with diminished KGDHC activity. nih.gov The inhibition of KGDHC and other respiratory chain complexes can compromise brain energy metabolism. ebi.ac.uk
Function as a Nutrient Signal in Skeletal Muscle Protein Synthesis
Calcium 4-methyl-2-oxopentanoate functions as a potent nutrient signal, particularly in the regulation of skeletal muscle protein synthesis. medchemexpress.comabmole.com As the keto-analogue of the essential amino acid leucine, it plays a crucial role in metabolic pathways that control muscle growth. medchemexpress.commedchemexpress.com Research in neonatal pigs has demonstrated that the administration of 4-methyl-2-oxopentanoic acid stimulates skeletal muscle protein synthesis, leading to an increase in plasma leucine levels. medchemexpress.comglpbio.com
The mechanism of action involves the activation of key signaling pathways that regulate protein translation. Specifically, 4-methyl-2-oxopentanoic acid has been shown to increase the phosphorylation of the eukaryotic initiation factor (eIF) 4E binding protein-1 (4E-BP1) and eIF4G in skeletal muscle. medchemexpress.commedchemexpress.com This leads to an enhanced formation of the active eIF4G•eIF4E complex, a critical step in initiating the cap-dependent translation of mRNA into protein. medchemexpress.com This positions the compound as a significant signaling molecule that can mimic the anabolic effects of leucine, promoting the synthesis of new muscle proteins. medchemexpress.comabmole.com
Table 1: Effects of 4-Methyl-2-oxopentanoic Acid on Skeletal Muscle
| Observed Effect | Mechanism | Model System | Reference |
| Stimulates Protein Synthesis | Increases phosphorylation of 4E-BP1 and eIF4G | Neonatal Pigs | medchemexpress.com, medchemexpress.com |
| Acts as a Nutrient Signal | Serves as a metabolite of L-leucine | General | medchemexpress.com, abmole.com |
| Increases Plasma Leucine | Conversion from the keto acid | Neonatal Pigs | glpbio.com |
Role as a Precursor in Endogenous Metabolite Biosynthesis
The metabolic fate of 4-methyl-2-oxopentanoate is diverse, serving as a precursor for the synthesis of other important endogenous molecules, including organic acids and volatile esters that contribute to the aroma of fruits. nih.govnih.gov
4-methyl-2-oxopentanoic acid is metabolically linked to 4-methylvaleric acid (also known as isovaleric acid). nih.govnih.gov The catabolism of the branched-chain amino acid leucine, from which 4-methyl-2-oxopentanoate is derived, proceeds through oxidative decarboxylation by the branched-chain keto acid dehydrogenase (BCKDH) complex. researchgate.net This reaction converts 4-methyl-2-oxopentanoate into isovaleryl-CoA. researchgate.net Isovaleryl-CoA is a thioester derivative of 4-methylvaleric acid and a key intermediate in leucine degradation. It can subsequently be metabolized further, but its formation represents a crucial step in the pathway originating from 4-methyl-2-oxopentanoate. In some organisms, a pathway involving the enzyme 2-isobutylmalate synthase can also lead to the production of 4-methylvaleric acid through a one-carbon elongation process. umich.edu
In the realm of plant biochemistry, 4-methyl-2-oxopentanoate and other branched-chain keto acids derived from amino acid catabolism are significant precursors to volatile aroma compounds in fruits. nih.govresearchgate.net Research on melon fruit has shown that incubating fruit tissues with α-ketoisocaproate (KIC) leads to the enhanced formation of several volatile compounds, including ethyl 3-methylbutanoate, an ester with a fruity aroma. nih.gov The proposed pathway involves the conversion of the α-keto acid to aldehydes and then to alcohols, which are subsequently esterified to form volatile esters. nih.govresearchgate.net
While the prompt specifically mentions ethyl 2-methylbutanoate, which is derived from isoleucine, the general principle of branched-chain keto acids serving as precursors for volatile esters is well-established. nih.gov The catabolism of leucine via 4-methyl-2-oxopentanoate gives rise to C6-branched-chain volatiles. nih.gov For instance, the compound can be reduced to form 2-hydroxy-4-methylpentanoate (B1259815) (leucate), which can then be esterified to produce esters like ethyl leucate, a significant contributor to the flavor of Japanese sake. researchgate.net This demonstrates the role of 4-methyl-2-oxopentanoate as a key intermediate connecting amino acid metabolism with the production of important flavor and aroma compounds in both fruits and fermented beverages. nih.govresearchgate.net
Table 2: Volatile Compounds Derived from α-Ketoisocaproate (KIC)
| Precursor | Derived Volatile | Organism/System | Reference |
| α-Ketoisocaproate (KIC) | Ethyl 3-methylbutanoate | Melon Fruit Cubes | nih.gov |
| 4-Methyl-2-oxopentanoate | D-leucate | Aspergillus oryzae | researchgate.net |
| D-leucate | Ethyl leucate | Saccharomyces cerevisiae (in sake) | researchgate.net |
Mechanistic Enzymology and Cellular Signaling Pathway Studies
Elucidation of Enzyme Kinetics and Catalytic Mechanisms
The catabolism of branched-chain amino acids (BCAAs) is a critical metabolic pathway, and 4-methyl-2-oxopentanoate (B1228126) is a key intermediate. The kinetics and mechanisms of the enzymes responsible for its conversion are central to understanding its physiological role.
Branched-chain aminotransferases (BCATs) catalyze the reversible transamination of BCAAs, such as leucine (B10760876), to their corresponding α-keto acids, including 4-methyl-2-oxopentanoate. This reaction follows a "ping-pong bi-bi" kinetic mechanism. nih.gov In the initial half-reaction, the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor at the enzyme's active site accepts the amino group from an amino acid substrate, resulting in the formation of pyridoxamine (B1203002) 5'-phosphate (PMP) and the release of the corresponding α-keto acid. nih.gov In the subsequent half-reaction, a keto acid substrate reacts with PMP to regenerate PLP and form a new amino acid. nih.gov For instance, L-leucine reacts with 2-oxoglutarate to produce 4-methyl-2-oxopentanoate and L-glutamate. nih.govmdpi.com The amination of 4-methyl-2-oxopentanoate in tissues like pancreatic islets is attributed to the activity of BCAT. nih.gov
The branched-chain α-keto acid dehydrogenase complex (BCKDH) is a multi-subunit mitochondrial enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. nih.gov This is a committed step in BCAA catabolism. nih.gov The BCKDH complex has a broad specificity and can oxidize 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate). nih.govnih.gov The activity of the BCKDH complex is tightly regulated by a phosphorylation-dephosphorylation cycle. nih.gov A specific kinase, BCKDH kinase, inactivates the complex through phosphorylation. nih.gov The catabolism of 4-methyl-2-oxopentanoate in tissues is regulated at this initial dehydrogenase reaction and is coupled to mitochondrial oxidative phosphorylation. nih.gov
| Enzyme | Catalytic Action | Kinetic Mechanism | Relevance to 4-methyl-2-oxopentanoate |
|---|---|---|---|
| Branched-chain aminotransferase (BCAT) | Reversible transamination of branched-chain amino acids to α-keto acids. | Ping-pong bi-bi | Catalyzes the formation of 4-methyl-2-oxopentanoate from leucine. nih.govmdpi.com |
| Branched-chain α-keto acid dehydrogenase complex (BCKDH) | Irreversible oxidative decarboxylation of branched-chain α-keto acids. | Multi-step enzymatic reaction | Catalyzes a committed step in the catabolism of 4-methyl-2-oxopentanoate. nih.govnih.gov |
Protein Phosphorylation and Kinase-Mediated Regulation
Recent research has illuminated the role of 4-methyl-2-oxopentanoate in modulating cellular signaling pathways through protein phosphorylation, particularly impacting the cytoskeleton.
Studies have demonstrated that α-ketoisocaproate (KIC), the keto acid corresponding to Calcium 4-methyl-2-oxopentanoate, significantly increases the phosphorylation of intermediate filament (IF) proteins in the cerebral cortex of rats. nih.govnih.gov This effect has been observed on several IF proteins, including neurofilament subunits, vimentin (B1176767), and glial fibrillary acidic protein. nih.gov The phosphorylation of vimentin is known to regulate the assembly and disassembly of vimentin filaments, which is crucial for processes like cell motility and mitosis. cytoskeleton.comyoutube.com The disassembly of IFs during mitosis is believed to be regulated by the phosphorylation of its subunit proteins. youtube.com
The increased phosphorylation of intermediate filaments induced by KIC is mediated, in part, by the activation of Calcium/Calmodulin-Dependent Protein Kinases (CaMK). nih.govnih.gov Specifically, the activity of CaMKII has been implicated. nih.gov The effect of KIC on IF protein phosphorylation can be prevented by inhibitors of CaMKII, such as KN-93. nih.gov This suggests that KIC treatment leads to an increase in CaMKII activity. nih.gov The activation of CaMKII is often triggered by an increase in intracellular calcium levels. nih.govgenome.jpyoutube.comyoutube.com It has been shown that KIC's effect on IF phosphorylation is prevented by blockers of voltage-dependent calcium channels and intracellular calcium chelators, supporting the role of increased intracellular calcium in this signaling cascade. nih.gov
In addition to CaMK, cyclic AMP-Dependent Protein Kinase (PKA) is also involved in the KIC-induced phosphorylation of intermediate filaments. nih.govnih.gov The PKA inhibitor H-89 has been shown to prevent the increased phosphorylation of IF proteins caused by KIC. nih.gov This indicates that KIC treatment also enhances PKA activity. nih.gov Further supporting this, studies have demonstrated that KIC treatment can lead to a significant increase in intracellular cyclic AMP (cAMP) levels. nih.gov PKA is activated by cAMP and has several functions, including the regulation of metabolism and the phosphorylation of various protein targets. youtube.comwikipedia.org Vimentin is a known substrate for PKA, and its phosphorylation by PKA can impair the assembly of vimentin filaments. cytoskeleton.com
| Kinase | Role in 4-methyl-2-oxopentanoate Signaling | Mechanism of Action | Supporting Evidence |
|---|---|---|---|
| Calcium/Calmodulin-Dependent Protein Kinase (CaMK) | Mediates KIC-induced phosphorylation of intermediate filaments. nih.govnih.gov | Activated by increased intracellular calcium levels. nih.govnih.gov | Effect blocked by CaMKII inhibitors (KN-93) and calcium channel blockers. nih.gov |
| Cyclic AMP-Dependent Protein Kinase (PKA) | Mediates KIC-induced phosphorylation of intermediate filaments. nih.govnih.gov | Activated by increased intracellular cAMP levels. nih.govwikipedia.org | Effect blocked by PKA inhibitors (H-89); KIC increases intracellular cAMP. nih.gov |
Cellular Responses to Calcium 4-methyl-2-oxopentanoate Dihydrate
The administration of 4-methyl-2-oxopentanoate elicits a range of cellular responses. In pancreatic islets, it stimulates respiration, the formation of ketone bodies, and biosynthetic activities. nih.gov It is taken up by cells in a concentration- and pH-dependent manner. nih.gov Furthermore, α-ketoisocaproate has been shown to stimulate mTORC1 signaling. nih.gov It can also increase endoplasmic reticulum stress and promote lipid accumulation in preadipocytes. wikipedia.org
Examination of Intracellular Calcium Dynamics and Oscillations (e.g., in pancreatic β-cells)
The metabolism of 4-methyl-2-oxopentanoate in pancreatic β-cells profoundly influences intracellular calcium ([Ca2+]i) levels, a key regulator of insulin (B600854) exocytosis. Research has demonstrated a direct correlation between the concentration of 4-methyl-2-oxopentanoate and the influx of extracellular calcium, which in turn triggers and modulates insulin release.
Detailed Research Findings:
Studies on isolated pancreatic islets have revealed that 4-methyl-2-oxopentanoate stimulates insulin secretion in a manner that is dependent on the presence of extracellular calcium. nih.govnih.gov The uptake of the radioisotope 45Ca into islet cells mirrors the dose-response curve of insulin secretion when exposed to varying concentrations of 4-methyl-2-oxopentanoate. nih.govnih.gov A threshold for both 45Ca uptake and insulin secretion is observed at a concentration of 4 mM, with a maximal response occurring at 25 mM. nih.govnih.gov
Furthermore, 4-methyl-2-oxopentanoate has been shown to induce slow, synchronized oscillations of intracellular calcium throughout the entire pancreatic islet. nih.gov These oscillations are dependent on extracellular calcium and are paralleled by pulsatile insulin secretion. nih.gov This suggests that the metabolic effects of 4-methyl-2-oxopentanoate are translated into a dynamic calcium signal that precisely controls the release of insulin.
The mechanism by which 4-methyl-2-oxopentanoate stimulates calcium influx involves the alteration of the β-cell's metabolic state. Its catabolism leads to an increase in the intracellular [ATP]/[ADP] and [NADPH]/[NADP+] ratios. nih.gov The elevated ATP levels lead to the closure of ATP-sensitive potassium (KATP) channels, which depolarizes the cell membrane. This depolarization, in turn, activates voltage-gated calcium channels, facilitating the influx of extracellular calcium. The islet [NADPH]/[NADP+] ratio, in particular, has been found to be tightly correlated with metabolic flux, 45Ca uptake, and insulin release. nih.gov
In addition to promoting the influx of extracellular calcium, there is evidence that 4-methyl-2-oxopentanoate can also mobilize calcium from intracellular stores. nih.gov Studies have shown that it can stimulate 45Ca efflux from prelabeled islets even in the absence of extracellular calcium, indicating a release of calcium from internal compartments such as the endoplasmic reticulum. nih.gov
The introduction of 4-methyl-2-oxopentanoate also affects the cytosolic pH of pancreatic β-cells. An initial alkalinization of the cytosol is observed, which is a direct result of proton-consuming metabolic steps in the mitochondria. nih.gov This is followed by a secondary acidification, which appears to be linked to the enhanced influx and turnover of calcium in the cytoplasm. nih.gov
Interactive Data Table: Effect of 4-methyl-2-oxopentanoate on Pancreatic Islet Function
| Concentration of 4-methyl-2-oxopentanoate | Insulin Secretion Response | 45Ca Uptake Response | [Ca2+]i Oscillation Pattern |
| < 4 mM | Basal/No significant increase | Basal | No significant oscillations |
| 4 mM | Threshold for stimulation | Threshold for stimulation | Initiation of slow oscillations |
| 2.5-10 mM | Stimulated | Increased | Slow oscillations nih.gov |
| 25 mM | Maximal stimulation | Maximal stimulation | Sustained slow oscillations |
Comparative Biochemical Analysis and Metabolomics Applications
Structural Analogs and Metabolic Pathway Divergence
The metabolic fate of alpha-keto acids is highly dependent on their specific molecular structure. Even subtle differences, such as the position of a methyl group, can direct the compound into entirely different catabolic pathways due to the high specificity of the enzymes involved.
Calcium 4-methyl-2-oxopentanoate (B1228126) is a structural isomer of Calcium 3-methyl-2-oxovalerate. The key difference lies in the position of the methyl group on the pentanoate backbone. This seemingly minor structural variation results in their involvement in distinct metabolic pathways.
Calcium 4-methyl-2-oxopentanoate is derived from the transamination of the branched-chain amino acid (BCAA) leucine (B10760876) .
Calcium 3-methyl-2-oxovalerate is the alpha-keto acid analog derived from the BCAA isoleucine .
This divergence is a direct consequence of enzymatic specificity. The catabolism of all three BCAAs (leucine, isoleucine, and valine) is initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation step. This critical second step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . rupahealth.com The BCKDH complex exhibits stereospecific substrate recognition, ensuring that only the correct enantiomer and structural isomer of the α-keto acid undergoes efficient enzymatic conversion. This specificity guarantees the integrity of each distinct BCAA catabolic pathway, funneling the metabolites correctly into the tricarboxylic acid (TCA) cycle for energy production. A deficiency in the BCKDH complex leads to the accumulation of these keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD). wikipedia.org
Table 1: Comparison of Structural Analogs
| Feature | Calcium 4-methyl-2-oxopentanoate dihydrate | Calcium 3-methyl-2-oxovalerate hydrate (B1144303) |
| Parent Amino Acid | Leucine | Isoleucine |
| Chemical Structure | Methyl group at the 4th carbon | Methyl group at the 3rd carbon |
| Metabolic Pathway | Leucine catabolism | Isoleucine catabolism |
| Key Enzyme | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Branched-chain α-keto acid dehydrogenase (BCKDH) complex |
| Clinical Relevance | Accumulates in Maple Syrup Urine Disease (MSUD) | Accumulates in Maple Syrup Urine Disease (MSUD) |
This compound is the stable calcium salt of 4-methyl-2-oxopentanoic acid, also known as alpha-ketoisocaproate (α-KIC). rupahealth.comwikipedia.org In biological systems, it is the α-KIC anion that participates in metabolic reactions. α-KIC is a key intermediate in the degradation of leucine. wikipedia.org
The metabolic pathway begins in tissues like muscle, where the enzyme branched-chain amino acid aminotransferase catalyzes the transfer of leucine's amino group to alpha-ketoglutarate (B1197944), producing α-KIC and glutamate (B1630785). wikipedia.org Following its formation, the metabolic fate of α-KIC is diverse and tissue-dependent:
Oxidative Decarboxylation: The primary fate of α-KIC is irreversible conversion to isovaleryl-CoA by the BCKDH complex. rupahealth.comwikipedia.org This is a committed step in the leucine degradation pathway. Isovaleryl-CoA is then further metabolized to produce acetyl-CoA and acetoacetate (B1235776), which can be used for energy or cholesterol synthesis. wikipedia.orgnih.gov
Hepatic Metabolism: The liver plays a major role in processing α-KIC. Studies have shown that a significant portion of absorbed α-KIC is taken up by the liver, where it can be either transaminated back to leucine or converted into ketone bodies. nih.gov
Metabolism in Gut and Kidneys: The gut and kidneys are also important sites of α-KIC metabolism. Research indicates that a portion of ingested α-KIC is transaminated to leucine across the gut wall, and the kidneys can also perform this transamination. nih.gov
Therefore, while this compound provides a stable form of the compound, its physiological effects are mediated by the metabolic activities of its dissociated anion, α-KIC. The majority of an administered load of α-KIC ultimately reaches peripheral tissues as either leucine or ketone bodies. nih.gov
Identification in Biological Systems and Metabolomic Profiling
The anion 4-methyl-2-oxopentanoate is an endogenously produced metabolite that can be identified in various biological systems through metabolomic analysis. Its presence and concentration can serve as a biomarker for specific metabolic states and diseases.
4-methyl-2-oxopentanoate (α-KIC) is a well-established human metabolite. ebi.ac.uknih.gov It can be detected and quantified in various human biofluids, including blood and urine. rupahealth.comnih.gov Its levels are particularly significant in the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD). rupahealth.comnih.gov In patients with MSUD, a defective BCKDH complex leads to a buildup of branched-chain amino acids and their corresponding keto acids, including α-KIC, in bodily fluids. nih.gov This accumulation is linked to the severe neurological dysfunction observed in the disease, as high levels of α-KIC can compromise brain energy metabolism. nih.govebi.ac.uk
Beyond human systems, 4-methyl-2-oxopentanoate has also been identified as a fungal metabolite. ebi.ac.uk Specifically, it is part of the metabolome of the budding yeast Saccharomyces cerevisiae. ebi.ac.uknih.gov As a key model organism for eukaryotic cells, the study of its metabolome, including the pathways involving 4-methyl-2-oxopentanoate, provides fundamental insights into cellular processes. nih.gov Quantitative metabolomics using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the robust assessment of such water-soluble metabolites in yeast. nih.gov
The brain primarily relies on glucose for its energy needs. nih.gov However, under conditions where glucose availability is limited, such as prolonged fasting or during certain pathological states, the brain can adapt to use ketone bodies as a major alternative fuel source. nih.govnih.gov Ketone bodies, including acetoacetate and β-hydroxybutyrate, are transported across the blood-brain barrier and metabolized within brain cells to produce acetyl-CoA, which then enters the TCA cycle for ATP generation. nih.govmdpi.com
Alpha-ketoisocaproate (α-KIC) is considered a ketogenic compound. rupahealth.com Its catabolism leads to the production of ketone bodies. nih.govnih.gov In neurodegenerative diseases like Alzheimer's, where cerebral glucose metabolism is often impaired, enhancing brain energy metabolism with ketones is a subject of intense research. nih.govyoutube.com The ability of the brain to utilize ketones suggests that compounds like α-KIC, by contributing to the pool of ketogenic substrates, are relevant to the study of cerebral ketometabolism. This metabolic flexibility may offer a therapeutic advantage in ameliorating the energy crisis characteristic of many neurological disorders. nih.govmdpi.com
Biochemical Basis of Metabolic Perturbations
Accumulation and Mechanistic Implications in Inherited Metabolic Disorders (e.g., Maple Syrup Urine Disease)
This compound is the calcium salt of 4-methyl-2-oxopentanoate, a compound more commonly known in biochemical literature as α-ketoisocaproate (KIC). medlink.com KIC is a branched-chain α-keto acid (BCKA) formed during the breakdown of the essential branched-chain amino acid (BCAA), leucine. nih.govmhmedical.com The accumulation of KIC and other BCKAs is a defining biochemical feature of Maple Syrup Urine Disease (MSUD), a rare, inherited metabolic disorder. acs.orgnih.govnih.gov
MSUD is an autosomal recessive condition resulting from the deficient activity of the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.govmedscape.com This multienzyme complex is responsible for the irreversible and rate-limiting step in the catabolism of all three BCAAs: leucine, isoleucine, and valine. nih.govfrontiersin.org A defect in the BCKDH complex disrupts this metabolic pathway, leading to the systemic accumulation of BCAAs and their respective keto-acid derivatives (KIC from leucine, α-keto-β-methylvalerate from isoleucine, and α-ketoisovalerate from valine) in the blood, cerebrospinal fluid, and urine. mhmedical.comnih.govmdpi.com The presence of alloisoleucine, formed from isoleucine, is also a diagnostic marker for the disease. mhmedical.comnih.gov
The pathological consequences of MSUD are largely attributed to the neurotoxic effects of the accumulated compounds, particularly leucine and its derivative, KIC. medscape.comnih.govresearchgate.net Acute elevations of these metabolites can cause life-threatening metabolic encephalopathy and cerebral edema, while chronic exposure contributes to progressive neurological damage, developmental delay, and intellectual disability if left untreated. nih.govnih.govresearchgate.net
The mechanistic implications of KIC accumulation are multifaceted and severely impact brain function. Research has elucidated several key pathways through which elevated KIC exerts its toxicity.
Detailed Research Findings on the Mechanistic Implications of α-Ketoisocaproate (KIC) Accumulation
| Mechanistic Target | Detailed Research Findings and Implications |
|---|---|
| Blood-Brain Barrier Transport | High levels of leucine, in competition with KIC, saturate the large neutral amino acid transporter (LAT1) at the blood-brain barrier. This competitively inhibits the transport of other essential amino acids, such as tyrosine and tryptophan, into the brain. nih.gov The resulting depletion of these precursors disrupts the synthesis of vital neurotransmitters (e.g., dopamine, serotonin) and other crucial brain metabolites. nih.govresearchgate.net |
| Brain Energy Metabolism | Accumulated BCKAs, including KIC, inhibit key mitochondrial enzymes such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. medscape.comfrontiersin.org This interference with the citric acid cycle and the mitochondrial respiratory chain impairs cerebral energy production, which can lead to an increase in brain lactate (B86563) levels. frontiersin.orgmdpi.com |
| Neurotransmitter Balance | Within the brain, elevated KIC can reverse the normal flux of the transamination reaction. This process depletes the brain's stores of glutamate and, consequently, gamma-aminobutyric acid (GABA), the primary excitatory and inhibitory neurotransmitters, respectively. nih.govnih.gov This severe imbalance in neurotransmission contributes significantly to the acute neurological symptoms of MSUD. researchgate.net |
| Oxidative Stress | Studies have shown that the accumulation of BCAAs and BCKAs induces oxidative stress. mdpi.comresearchgate.net This is characterized by an increase in biomarkers of oxidative damage, suggesting that the metabolic crisis in MSUD leads to an overproduction of reactive oxygen species that can damage cells. acs.org |
| Apoptosis | The toxic accumulation of BCAAs and BCKAs has been demonstrated to trigger apoptosis, or programmed cell death, in neurons and glial cells in a dose- and time-dependent manner. frontiersin.org This contributes to the progressive and irreversible neurological damage seen in untreated or poorly managed MSUD patients. |
The use of this compound in a research setting provides a stable form of KIC to study these toxic mechanisms in detail, helping to model the biochemical disturbances of MSUD and to explore potential therapeutic interventions that target these pathways.
Advanced Research Methodologies and Future Directions
Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a powerful technique for dissecting metabolic pathways, and the use of labeled α-ketoisocaproate has been central to understanding leucine (B10760876) metabolism. researchgate.net Since α-ketoisocaproate is the keto-analog of leucine, formed through reversible transamination, its isotopic enrichment in plasma is often used as a surrogate for the isotopic enrichment of the intracellular leucine pool that is used for protein synthesis. researchgate.netcapes.gov.br This approach avoids the need for invasive tissue biopsies to directly measure intracellular amino acid enrichment. researchgate.net
Studies using infusions of leucine and KIC labeled with different isotopes (e.g., ¹³C, ³H, ¹⁴C) have allowed researchers to model the kinetics of leucine metabolism with greater accuracy. physiology.orgphysiology.org For instance, by infusing both [³H]leucine and [¹⁴C]KIC, researchers can determine the rates of leucine appearance, oxidation, and incorporation into proteins. physiology.org These models have confirmed that plasma KIC enrichment more accurately reflects the intracellular environment for whole-body leucine metabolism studies compared to using plasma leucine enrichment alone. physiology.org However, some studies have also highlighted the complexities of this relationship, showing that plasma KIC enrichment can be significantly higher than that of leucyl-tRNA (the direct precursor for protein synthesis), suggesting a degree of compartmentalization of leucine pools within muscle cells. capes.gov.br
Development and Utilization of In Vitro and Ex Vivo Biological Models
In vitro and ex vivo models have been indispensable for investigating the specific cellular and tissue-level effects of α-ketoisocaproate. These models allow for controlled experiments to determine the compound's influence on various biological processes, independent of systemic physiological effects.
In neuroscience research, α-ketoisocaproate has been studied using rat cerebral cortex slices and hippocampal neuron cell lines like HT-22. nih.govnih.gov These studies have shown that high concentrations of KIC can induce oxidative stress, reduce the metabolic activity of mitochondrial complexes, and increase protein phosphorylation through pathways involving Ca²⁺/calmodulin- and cAMP-dependent protein kinases. nih.govnih.govcaymanchem.com
In the context of muscle physiology, the C2C12 myotube (mouse muscle cell) line is a common model. nih.govphysiology.org Research using C2C12 cells has demonstrated that KIC can upregulate the expression of myogenic differentiation factors like MyoD and myogenin. nih.gov Furthermore, KIC has been shown to suppress insulin-stimulated glucose transport, an effect that appears to be dependent on its transamination back to leucine and subsequent activation of the mTORC1 signaling pathway. physiology.orgphysiology.org Other studies in C2C12 myotubes have explored KIC's potential to reduce atrophic responses by inhibiting the p38 MAPK and ERK1/2 signaling pathways activated by oxidative stress. nih.govmdpi.com
The table below summarizes key findings from various biological models.
| Model System | Tissue/Cell Type | Key Research Focus | Observed Effects of α-Ketoisocaproate (KIC) | Reference(s) |
|---|---|---|---|---|
| Ex Vivo Slices | Rat Cerebral Cortex | Protein Phosphorylation | Increased phosphorylation of intermediate filament proteins via CaM- and cAMP-dependent kinases. | nih.gov |
| In Vitro Cell Line (HT-22) | Mouse Hippocampal Neurons | Neurotoxicity, Mitochondrial Function | Reduced mitochondrial complex activity and increased reactive species production. | nih.govresearchgate.net |
| In Vitro Cell Line (C2C12) | Mouse Myoblasts/Myotubes | Muscle Differentiation & Atrophy | Upregulated MyoD and myogenin; reduced atrophic gene expression (MAFbx) under oxidative stress. | nih.gov |
| In Vitro Cell Line (C2C12) | Mouse Myotubes | Insulin (B600854) Signaling, Glucose Transport | Suppressed insulin-stimulated glucose transport in an mTORC1-dependent manner, requiring transamination to leucine. | physiology.org |
Computational Modeling and In Silico Pathway Simulation
Computational and in silico methods are increasingly used to simulate the metabolic fate of α-ketoisocaproate and its role within complex biological networks. These models can predict metabolic fluxes, identify key regulatory enzymes, and simulate the effects of genetic mutations. frontiersin.orgnih.gov
For example, a quantitative in silico analysis of neurotransmitter pathways in the brain modeled the branched-chain amino acid cycle, where KIC and leucine are exchanged between neurons and astrocytes to shuttle amino groups. frontiersin.orgfrontiersin.org These models help to understand how KIC contributes to the balance of glutamate (B1630785) and GABA neurotransmission. frontiersin.org In microbiology, metabolic models of organisms like Pseudomonas syringae have been used to simulate growth on different carbon sources, predicting that branched-chain amino acid metabolism, involving KIC, is a key factor in the bacterium's ability to colonize its host. plos.org
In silico tools are also vital in studying diseases of BCAA metabolism, such as Maple Syrup Urine Disease (MSUD). nih.gov Comprehensive analyses use bioinformatics tools to predict the pathogenicity of mutations in genes like BCKDHA, BCKDHB, and DBT, which code for the enzyme complex that catabolizes KIC. nih.gov These simulations can model how specific mutations alter protein structure and function, providing insight into disease severity. nih.gov Furthermore, structure-guided evolution and molecular dynamics simulations have been used to engineer enzymes like α-keto acid decarboxylase for improved catalytic activity toward non-native substrates, showcasing the power of computational approaches in synthetic biology. uq.edu.au
Analytical Reference Standard Development for Robust Research Applications
The availability of high-purity Calcium 4-methyl-2-oxopentanoate (B1228126) dihydrate as a certified reference material (CRM) is fundamental for ensuring the accuracy, reliability, and comparability of research findings. nih.gov Reference standards are essential for the quantitative analysis of KIC in various biological matrices, including plasma, urine, and tissue extracts. medscape.com
Metrology institutes develop CRMs for compounds like amino acids and their keto-analogs through rigorous testing to establish purity and assign a certified value with a stated uncertainty. nih.gov These standards are used to calibrate analytical instruments and validate methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used to measure KIC concentrations. nih.govnih.gov The use of a well-characterized reference standard, such as those available from suppliers like Cambridge Isotope Laboratories, is critical in metabolomics studies where precise quantification is necessary to identify metabolic biomarkers for diseases. medscape.comisotope.com For instance, accurate measurement of KIC is important in monitoring patients with MSUD and in research investigating insulin resistance, where elevated levels of KIC and other branched-chain α-ketoacids are observed. caymanchem.comphysiology.org
Unexplored Enzymatic and Signaling Interactions
While the primary metabolic fate of α-ketoisocaproate involves its conversion to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex or its transamination back to leucine, research is beginning to uncover other enzymatic and signaling interactions. nih.govwikipedia.org
One area of investigation is its interaction with dioxygenase enzymes. Studies have shown that a rat liver α-ketoisocaproate oxygenase can convert KIC to β-hydroxyisovalerate, suggesting KIC is a substrate for dioxygenases, a class of enzymes with diverse biological roles. researchgate.net Another potential interaction involves the regulation of the BCKD complex itself. KIC is a potent inhibitor of the BCKD kinase, the enzyme that inactivates the BCKD complex. nih.govscience.gov Research suggests that KIC may exert this effect in part by promoting the dissociation of the kinase from the dehydrogenase complex. science.gov
Beyond its well-established role in activating mTORC1 signaling (often as a proxy for leucine), KIC may influence other pathways. nih.govresearchgate.net Studies in muscle cells suggest KIC can attenuate atrophy by inhibiting the p38 MAPK and ERK1/2 signaling pathways. nih.govmdpi.com There are also indications that KIC metabolism is linked to autophagy, a cellular degradation process, and that impairment of its catabolism could provoke endoplasmic reticulum stress. researchgate.net These less-explored interactions suggest that α-ketoisocaproate may have a broader signaling role than previously appreciated, connecting amino acid metabolism to cellular stress responses and protein quality control mechanisms.
Integration with Systems Biology Approaches
Systems biology integrates data from multiple "omics" levels (genomics, transcriptomics, proteomics, metabolomics) to construct comprehensive models of biological systems. α-Ketoisocaproate, as a key metabolite in the central network of branched-chain amino acid metabolism, is an important component of these models. nih.gov
Genome-scale metabolic models (GEMs) are computational maps of all known biochemical reactions in an organism or cell type. nih.gov By integrating experimental data, such as gene expression or metabolite concentrations, these models can predict metabolic fluxes under different conditions. nih.gov For example, GEMs for human hepatocytes, adipocytes, and myocytes have been used to study metabolic diseases, with models identifying elevated levels of branched-chain amino acids (and by extension, their keto-acids) as a feature of obesity. nih.gov
Metabolomics studies that profile a wide range of small molecules often identify KIC and other BCAA metabolites as part of a metabolic signature associated with conditions like insulin resistance or cellular senescence. wikibooks.orgbiorxiv.org Integrating these metabolomic datasets with transcriptomic or proteomic data allows researchers to build network models that connect changes in KIC levels to alterations in gene expression or protein abundance, providing a more holistic understanding of its regulatory role. wikibooks.orgresearchgate.net This systems-level approach is crucial for deciphering how a single metabolite like KIC can be involved in a wide array of physiological and pathophysiological processes.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Calcium 4-methyl-2-oxopentanoate dihydrate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via salt formation between 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid) and calcium hydroxide. To optimize yield, stoichiometric ratios (e.g., 2:1 molar ratio of acid to base) and reaction conditions (temperature: 40–60°C, pH ~8–10) should be systematically tested. Post-synthesis, crystallization in aqueous ethanol yields the dihydrate form. Monitor reaction progress via pH titration and confirm purity by elemental analysis (Ca²⁺ content via EDTA titration) .
Q. How can researchers verify the purity and hydration state of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss at 100–150°C (theoretical ~13.3% for dihydrate).
- X-ray Diffraction (XRD) : Compare experimental patterns with reference data to confirm crystalline dihydrate structure.
- FT-IR Spectroscopy : Validate characteristic peaks (e.g., carbonyl at ~1700 cm⁻¹, carboxylate at ~1550 cm⁻¹) and absence of impurities like unreacted acid .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing this compound synthesis under varying parameters?
- Methodological Answer : Use factorial design to evaluate interactions between variables (e.g., temperature, pH, stirring rate). For example, a 2³ factorial design can test low/high levels of each parameter. Analyze responses (yield, purity) via ANOVA to identify significant factors. Post-optimization, validate using response surface methodology (RSM) to refine conditions for maximum efficiency .
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) be resolved in literature?
- Methodological Answer :
- Solubility Studies : Conduct replicate measurements in water, ethanol, and buffered solutions (pH 2–12) at controlled temperatures (25°C, 37°C). Compare results with literature using standardized protocols (e.g., shake-flask method).
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Discrepancies may arise from hydration state variations (anhydrous vs. dihydrate) or impurities .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with ESI⁻ ionization. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution.
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR can distinguish the compound from degradation products (e.g., decarboxylated derivatives) .
Q. How do nomenclature inconsistencies (e.g., synonyms like α-ketoisocaproate) impact literature searches, and how can researchers mitigate confusion?
- Methodological Answer : Cross-reference CAS Registry Numbers (e.g., 591-64-0 for calcium levulinate dihydrate) and IUPAC names (calcium 4-methyl-2-oxopentanoate) in databases like PubChem. Use Boolean operators (e.g., "calcium AND 4-methyl-2-oxopentanoate") to filter irrelevant results. Validate compound identity via spectral libraries .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hygroscopicity of this compound?
- Methodological Answer : Conduct dynamic vapor sorption (DVS) studies to measure moisture uptake at varying relative humidities (0–90% RH). Compare results with literature, noting storage conditions (e.g., desiccators vs. ambient air). Contradictions may arise from differences in crystallization methods or residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
